molecular formula C14H26N2 B15091740 4-(Piperidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine

4-(Piperidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine

Cat. No.: B15091740
M. Wt: 222.37 g/mol
InChI Key: BGSISVIDRNVIDE-UHFFFAOYSA-N
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Description

4-(Piperidin-1-ylmethyl)bicyclo[222]octan-1-amine is a compound that combines a piperidine ring with a bicyclo[222]octane structure Piperidine is a six-membered heterocycle containing one nitrogen atom, while bicyclo[222]octane is a bicyclic structure known for its rigidity and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine typically involves the reaction of bicyclo[2.2.2]octan-1-amine with piperidine derivatives. One common method is the reductive amination of bicyclo[2.2.2]octan-1-one with piperidine in the presence of a reducing agent such as sodium cyanoborohydride . Another approach involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition, which can then be derivatized with various transformations .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that they could be adapted for larger-scale production with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

4-(Piperidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the piperidine ring or other functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring or the bicyclo[2.2.2]octane framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various alkyl or aryl groups onto the compound .

Mechanism of Action

The mechanism of action of 4-(Piperidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine involves its interaction with specific molecular targets and pathways. The piperidine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects. The bicyclo[2.2.2]octane structure provides rigidity and stability, enhancing the compound’s binding affinity and selectivity .

Properties

Molecular Formula

C14H26N2

Molecular Weight

222.37 g/mol

IUPAC Name

4-(piperidin-1-ylmethyl)bicyclo[2.2.2]octan-1-amine

InChI

InChI=1S/C14H26N2/c15-14-7-4-13(5-8-14,6-9-14)12-16-10-2-1-3-11-16/h1-12,15H2

InChI Key

BGSISVIDRNVIDE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CC23CCC(CC2)(CC3)N

Origin of Product

United States

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